EMD 495235

Pharmacokinetics Oral Bioavailability Cross-Species Scaling

Choose EMD 495235 for reproducible, orally dosed FXa inhibition. Unlike generic analogs with poor solubility (<10 µg/mL) and low oral bioavailability (<10% F), EMD 495235 delivers consistent cross-species absolute bioavailability (60-80% F) in rats, dogs, and monkeys. Ideal as an ADME reference standard and validated positive control (IC50=5.5 nM).

Molecular Formula C20H22ClN3O5S
Molecular Weight 451.9 g/mol
Cat. No. B1639812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMD 495235
Molecular FormulaC20H22ClN3O5S
Molecular Weight451.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C(COC)NC(=O)C2=CC=C(S2)Cl)N3CCOCC3=O
InChIInChI=1S/C20H22ClN3O5S/c1-12-9-13(3-4-15(12)24-7-8-29-11-18(24)25)22-19(26)14(10-28-2)23-20(27)16-5-6-17(21)30-16/h3-6,9,14H,7-8,10-11H2,1-2H3,(H,22,26)(H,23,27)/t14-/m1/s1
InChIKeyZJKUSSXXGFPAIZ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EMD 495235: Oral Factor Xa Inhibitor with Defined In Vitro Potency and Multi-Species Bioavailability Data


EMD 495235 (CAS 811811-33-3) is a synthetic, small-molecule, orally bioavailable inhibitor of coagulation Factor Xa (FXa) [1]. The compound emerged from a medicinal chemistry program aimed at optimizing the solubility and pharmacokinetic profile of chlorothiophenecarboxamide-based FXa inhibitors, serving as a non-amidine, non-peptidomimetic chemical probe [2]. Its core structural features include a central D-amino acid scaffold and a chlorothiophene P1 moiety, which function as key pharmacophores for FXa active site engagement [2].

Procurement Risk: Why FXa Inhibitor Substitution Without EMD 495235's Specific Solubility and PK Profile May Compromise In Vivo Consistency


While multiple FXa inhibitors exhibit potent in vitro enzyme inhibition (IC50/Ki in the low nM range), generic substitution among research tool compounds is not scientifically valid due to marked divergence in physiochemical and absorption/distribution/metabolism/excretion (ADME) properties [1]. The foundational discovery work for EMD 495235 explicitly documents that earlier lead compounds in this chemical series (e.g., chlorophenyl and benzimidazole-based analogs) possessed equally potent in vitro activity but demonstrated poor aqueous solubility (<10 μg/mL) and critically low oral bioavailability (<10% in rats) [1]. Therefore, substituting EMD 495235 with a structurally or functionally related analog without verifying equivalent multi-species bioavailability data (cross-species absolute F% >60%) introduces significant experimental variability in preclinical thrombosis, hemostasis, or in vivo efficacy models .

EMD 495235 Procurement Evidence: Quantified Differentiation in Multi-Species Bioavailability vs. Legacy FXa Leads


Multi-Species Absolute Oral Bioavailability: 60-80% F Across Three Preclinical Models

EMD 495235 demonstrates high absolute oral bioavailability (F%) across multiple preclinical species, a specific parameter that defined its selection as a development candidate. In contrast, earlier generation FXa inhibitor leads from the same medicinal chemistry series (chlorophenyl-carbamoyl derivatives and benzimidazole analogs) exhibited bioavailability of less than 10% in rats, despite comparable in vitro potency [1]. The quantitative difference in oral absorption directly supports the selection of EMD 495235 for in vivo oral dosing studies where systemic exposure is critical.

Pharmacokinetics Oral Bioavailability Cross-Species Scaling Factor Xa

Aqueous Solubility Optimization: Quantified Advancement Over First-Generation Amidine/Benzamidine Inhibitors

The medicinal chemistry program that yielded EMD 495235 specifically addressed the poor aqueous solubility inherent to early FXa inhibitors, particularly those containing amidine or benzamidine moieties. While exact solubility values for EMD 495235 are not explicitly published, the compound is consistently described as 'water soluble' as a distinct property contrast. The foundational literature notes that predecessor benzamidine-containing molecules displayed undesired poor pharmacokinetic properties, and specific earlier leads in this series exhibited solubility of <10 μg/mL in pH 7 phosphate buffer [1]. The structural optimization that produced EMD 495235 was designed explicitly to improve aqueous solubility relative to these poorly soluble predecessors [1].

Solubility Formulation Medicinal Chemistry Factor Xa

Factor Xa Inhibition Potency: Confirmed Nanomolar IC50 and Ki Values for In Vitro Standardization

EMD 495235 exhibits potent inhibition of human Factor Xa with an IC50 of 5.5 nM and a Ki of 6.8 nM [1]. These values are consistent across multiple vendor datasheets and publications, establishing a reproducible benchmark for experimental standardization. While not uniquely potent among all FXa inhibitors, these values serve as a baseline for cross-study comparisons within the chlorothiophenecarboxamide series and as a reference for researchers validating assay systems.

Enzyme Inhibition IC50 Ki Factor Xa

Consistent Multi-Species PK Profile: Defined Clearance and Half-Life Parameters for Dosing Regimen Design

EMD 495235 exhibits rapid gastrointestinal absorption with plasma elimination half-lives ranging from 0.57 to 2.3 hours and clearance values between 0.25 and 1.3 L/h/kg across Wistar rats, Beagle dogs, and Cynomolgus monkeys . These defined PK parameters provide researchers with predictable exposure windows for acute thrombosis and hemostasis studies, in contrast to earlier FXa inhibitor leads that lacked sufficient oral exposure for reproducible in vivo pharmacology.

Pharmacokinetics Clearance Half-Life Factor Xa

EMD 495235 Optimal Use Cases: Preclinical Thrombosis Models and FXa Pharmacology Benchmarking


Preclinical In Vivo Thrombosis and Hemostasis Models

EMD 495235 is best applied as an orally dosed FXa inhibitor tool compound in rodent, canine, or non-human primate models of venous or arterial thrombosis, where its cross-species absolute bioavailability of 60-80% and defined clearance parameters (0.25-1.3 L/h/kg) enable reproducible systemic anticoagulant effect without requiring intravenous administration . This profile is particularly suited for studies requiring repeated oral dosing over multiple days, where the compound's consistent absorption and moderate half-life (0.57-2.3 h) allow for predictable exposure windows .

FXa In Vitro Assay Standardization and Positive Control

EMD 495235 serves as a validated positive control for in vitro Factor Xa enzymatic and functional assays, with well-documented inhibitory constants (IC50 = 5.5 nM, Ki = 6.8 nM) that provide a reproducible benchmark for assay validation, inter-laboratory comparisons, and screening of novel FXa inhibitors [1]. Its defined potency allows researchers to establish standard curves, confirm assay sensitivity, and calibrate FXa activity measurements across experimental replicates.

Medicinal Chemistry Benchmarking of FXa Inhibitor ADME Properties

EMD 495235 functions as an ADME reference standard in medicinal chemistry programs targeting oral FXa inhibitors. The compound's >6-fold improvement in oral bioavailability relative to earlier chlorophenyl and benzimidazole leads provides a quantifiable comparator for structure-activity relationship (SAR) studies aimed at optimizing absorption, distribution, metabolism, and excretion parameters without sacrificing target potency . Researchers can use EMD 495235's PK profile (F = 60-80%, CL = 0.25-1.3 L/h/kg) as a performance threshold when evaluating new chemical entities in the FXa inhibitor space .

Cross-Species Pharmacokinetic Modeling and Allometric Scaling Studies

EMD 495235 is uniquely positioned for cross-species pharmacokinetic studies due to the availability of PK parameters (t1/2, CL, F%) in three distinct preclinical species (Wistar rat, Beagle dog, Cynomolgus monkey) from a single coherent development dataset . This multi-species PK dataset supports allometric scaling exercises, physiologically-based pharmacokinetic (PBPK) model validation, and translational research efforts aimed at predicting human pharmacokinetic behavior of FXa-targeting small molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EMD 495235

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.